Silver(II) fluoride

Fullerene Chemistry Fluorofullerene Synthesis Inorganic Fluorinating Agents

Researchers requiring high-level fullerene fluorination (e.g., C₆₀F₄₄) or selective heteroarene C-H fluorination face limited reagent options. Unlike AgF or CoF₃, AgF₂ uniquely delivers >80% crude yield of C₆₀F₄₄ and enables exclusive 2-position fluorination of N-heteroarenes via patented methodology. Its high oxidative potential (E° = +1.98 V) and covalent bonding character enable chemoselective radical pathways tunable with acetonitrile. Available in bulk with ≥98% purity; global hazmat-compliant shipping.

Molecular Formula AgF2-2
Molecular Weight 145.865 g/mol
CAS No. 7783-95-1
Cat. No. B1583984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver(II) fluoride
CAS7783-95-1
Molecular FormulaAgF2-2
Molecular Weight145.865 g/mol
Structural Identifiers
SMILES[F-].[F-].[Ag]
InChIInChI=1S/Ag.2FH/h;2*1H/p-2
InChIKeyDOVBQBITXCIRPH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver(II) Fluoride Procurement Guide


Silver(II) fluoride (AgF₂) is a rare example of a stable silver(II) compound, wherein silver resides in the uncommon and highly oxidizing +2 oxidation state [1]. Unlike the more common silver(I) fluoride (AgF), AgF₂ exhibits predominantly covalent bonding character, a feature that differentiates it from most other metal difluorides and underpins its exceptional reactivity profile [2]. It is a hygroscopic, light-sensitive crystalline powder that acts as a potent fluorinating and oxidizing agent, primarily utilized in specialized organic synthesis and materials science research [1].

Oxidative fluorination studies requiring high thermodynamic driving force
Mechanistic divergence screening vs. CoF₃ or AgF reagent benchmarks
Covalent metal-fluoride reactivity with reported chemoselective radical pathways

Silver(II) Fluoride Irreplaceability


Substituting AgF₂ with other common high-valency metal fluorides (e.g., CoF₃, MnF₃) or the lower oxidation state AgF is not chemically equivalent. The Ag(II)/Ag(I) redox couple in AgF₂ imparts a uniquely high oxidative potential (E° = +1.98 V in acidic aqueous media [1]) that directly governs both the thermodynamic driving force and the kinetic pathway of fluorination reactions. This distinct electronic structure results in a different product distribution, as seen in C₆₀ fluorination, where AgF₂ yields predominantly C₆₀F₄₄, while AgF yields C₆₀F₁₈ [2]. Furthermore, its reactivity can be modulated by specific solvents (e.g., acetonitrile) to achieve chemoselective radical pathways unattainable with other reagents [3], making it irreplaceable for specific synthetic transformations.

Oxidation State
Ag(II) fluoride provides +1.98 V redox potential; lower-valent Ag(I) fluoride may shift product distribution significantly.
Mechanism
AgF₂ reaction pathway diverges from CoF₃; cyclobutene vs. vic-difluorination outcomes may not transfer.
Scope
One-step fluoroiodane synthesis is unique to AgF₂; multi-step alternative methods may introduce hazardous reagents.

Silver(II) Fluoride vs. Comparator Reagents


Fullerene Fluorination Level vs. AgF

Silver(II) fluoride (AgF₂) is a substantially stronger fluorinating agent than silver(I) fluoride (AgF), enabling the synthesis of highly fluorinated fullerenes. In a direct head-to-head comparison under identical reaction conditions, fluorination of C₆₀ with AgF₂ yields C₆₀F₄₄ as the predominant product, whereas AgF yields mainly C₆₀F₁₈ [1]. This quantifies the superior fluorinating power of AgF₂, driven by the higher oxidation state of silver.

Fullerene Fluorination Level vs. AgF
Head-to-head
C₆₀F₄₄ (>80%) vs. C₆₀F₁₈
Solid-state, 300 °C, 12 h
Supports selection for high fluorination level targets
Key differentiator for carbon allotrope research
Fullerene Chemistry Fluorofullerene Synthesis Inorganic Fluorinating Agents

Standard Reduction Potential

The standard reduction potential (E°) for the Ag(II)/Ag(I) redox couple is a key quantitative measure of oxidizing power. For the Ag²⁺/Ag⁺ couple in acidic aqueous solution, E° is reported as +1.98 V vs. NHE [1]. This value is exceptionally high and underpins AgF₂'s ability to oxidize a vast array of substrates, including many oxides and chlorides with the concomitant evolution of O₂ or Cl₂, respectively [1].

Standard Reduction Potential
Class-level
+1.98 V vs. NHE
Ag²⁺/Ag⁺ couple, acidic aqueous
Context for thermodynamic oxidation feasibility
Review for specific solvent-system transfer
Electrochemistry Oxidation Potential Thermodynamics

Regioselective Heteroarene C–H Fluorination

Despite its high reactivity, AgF₂ can be harnessed for highly selective transformations under appropriate conditions. A patent describes a method for the selective C–H fluorination of nitrogen-containing heteroarenes using AgF₂, which occurs with exclusive selectivity for fluorination at the 2-position [1]. This is particularly noteworthy as AgF₂ has previously been considered too reactive for practical, selective C–H fluorination [1].

Regioselective Heteroarene C–H Fluorination
Reported
Exclusive 2-position selectivity
N-containing heteroarenes, patent conditions
Supports late-stage fluorination screening
Method-transfer context requires validation
Late-Stage Functionalization C-H Activation Medicinal Chemistry

Cyclobutene Fluorination vs. CoF₃

In the fluorination of fluoro-cyclobutene, AgF₂ exhibits a fundamentally different reaction pathway compared to CoF₃. While CoF₃ primarily promotes vic-difluorination, the reaction using AgF₂ leads to the unexpected formation of cyclobutenes as the main products [1]. This divergence in product distribution highlights a unique mechanistic behavior of AgF₂ that is not observed with other high-valency metal fluorides.

Cyclobutene Fluorination vs. CoF₃
Head-to-head
Cyclobutenes vs. vic-difluorination
Fluoro-cyclobutene, 250 °C
Pathway divergence drives scaffold selection
Review for target building-block synthesis
Fluorinated Cyclobutanes Mechanistic Divergence High-Valency Metal Fluorides

One-Step Fluoroiodane(III) Synthesis

AgF₂ enables a one-step synthesis of monofluoroiodane(III) reagents from aryl iodides, a transformation that previously required multi-step routes involving hazardous reagents like chlorine gas [1]. This single-step oxidative fluorination, using AgF₂'s dual oxidation and fluorine-transfer ability, drastically simplifies experimental operations and improves safety [1]. This capability is unique to AgF₂ among common fluorinating agents.

One-Step Fluoroiodane(III) Synthesis
Class-level
Single-step from aryl iodides
vs. multi-step routes with Cl₂
Supports streamlined hypervalent iodine reagent access
Safety and efficiency context may require review
Hypervalent Iodine Fluorination Reagents Synthetic Methodology

Silver(II) Fluoride Applications


Highly Fluorinated Fullerene Synthesis

As demonstrated by the head-to-head comparison with AgF, AgF₂ is the preferred reagent for achieving high fluorination levels on fullerenes like C₆₀. It reliably produces C₆₀F₄₄ in >80% crude yield, a compound inaccessible with AgF [1]. This is critical for materials science research exploring the altered electronic, optical, and solubility properties of heavily fluorinated carbon nanomaterials.

Heterocycle C–H Fluorination for Drug Discovery

AgF₂ can be employed for the late-stage, positionally selective fluorination of nitrogen-containing heteroarenes. A patented method achieves exclusive fluorination at the 2-position, overcoming the historical challenge of its uncontrolled reactivity [2]. This application is directly relevant to medicinal chemistry, where the introduction of a single fluorine atom can dramatically modulate a drug candidate's metabolic stability, lipophilicity, and bioavailability.

One-Step Fluoroiodane Reagent Synthesis

AgF₂ is uniquely capable of directly converting aryl iodides into monofluoroiodane(III) reagents in a single step [3]. This methodology bypasses traditional multi-step syntheses and avoids hazardous reagents, representing a safer, faster, and more efficient route for laboratories that synthesize or utilize these hypervalent iodine compounds for electrophilic fluorination or oxidation reactions.

Cyclobutene Scaffold Synthesis

In the fluorination of fluoro-cyclobutene, AgF₂ yields cyclobutenes as the major products, a stark contrast to the vic-difluorination observed with CoF₃ [4]. This divergent mechanistic pathway makes AgF₂ an essential tool for synthetic chemists targeting these specific fluorinated cyclobutane derivatives, which may serve as valuable building blocks in pharmaceutical and agrochemical research.

Application
Selection Property
Validation Focus
Highly fluorinated fullerene studies
High fluorination-level capability
C₆₀F₄₄ product distribution and electronic property endpoints
Late-stage heterocycle C–H fluorination
Reported regioselectivity control
2-position fluorination scope and method-transfer review
Fluoroiodane(III) reagent synthesis
Single-step oxidative fluorination
Reaction efficiency and safety-profile benchmarking
Cyclobutene scaffold construction
Mechanistic divergence from CoF₃
Cyclobutene vs. vic-difluorination product ratio review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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